molecular formula C24H28O12 B140206 Specioside CAS No. 72514-90-0

Specioside

Cat. No. B140206
CAS RN: 72514-90-0
M. Wt: 508.5 g/mol
InChI Key: SKNVKBJSSSJNCI-UIBFFPKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Specioside is an iridoid glucoside with a range of biological activities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties . It has been isolated from various plant species, including Kigelia pinnata and Stereospermum suaveolens. Specioside has also been shown to ameliorate oxidative stress and promote longevity in the model organism Caenorhabditis elegans .

Synthesis Analysis

The first total synthesis of specioside derivatives, speciosins G and P, was achieved through Sonogashira coupling from readily available starting materials . This synthesis has allowed for the exploration of the biological activities of these compounds, particularly in the wheat coleoptile bioassay, where certain derivatives showed significant activity .

Molecular Structure Analysis

The molecular structure of specioside has been established using various spectroscopic techniques, including NMR, UV-VIS, and FTIR . The electronic and spectroscopic properties of specioside have been further explored using Density Functional Theory (DFT) quantum chemical calculations, providing insights into its chemical reactivity and physical properties .

Chemical Reactions Analysis

Specioside undergoes various chemical reactions during biotransformation by fungi, resulting in a range of analogs. These reactions include ester hydrolysis, hydroxylation, methylation, and hydrogenation . The non-glycosylated form of specioside was identified as a major metabolite in these biotransformation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of specioside have been characterized through computational studies. Parameters such as electric dipole moment, polarizability, and hyperpolarizability have been calculated, and thermodynamic parameters have been determined at various temperatures . The HOMO-LUMO gap energy and other reactivity indices have been discussed, providing a comprehensive understanding of specioside's chemical behavior .

In addition to its molecular properties, specioside's biological efficacy has been correlated with its electronic properties, as demonstrated by the DFT studies . The compound's ability to extend lifespan and reduce stress in C. elegans suggests potential therapeutic applications in age-related disorders .

Relevant Case Studies

Specioside has been studied in the context of its stress-alleviating and lifespan-extending effects on C. elegans. At a dose of 25 μM, specioside significantly extended the lifespan of the worms by 15.47% and enhanced their tolerance to oxidative and thermal stress . These findings suggest that specioside could be a promising candidate for the development of therapeutics aimed at mitigating age-related diseases .

Scientific Research Applications

Oxidative Stress Alleviation and Longevity Enhancement

Specioside (6-O-coumaroylcatalpol), an iridoid glucoside, has shown remarkable stress alleviating and lifespan prolonging effects in Caenorhabditis elegans. This was the first study to delineate these actions, demonstrating specioside's potential in reducing oxidative and thermal stress, and increasing longevity in a dose-dependent manner. Particularly notable was the 15.47% lifespan extension at a 25 μM dose. These findings suggest specioside's therapeutic potential for age-related disorders due to its stress modulation properties (Asthana et al., 2015).

Biotransformation and Derivative Analysis

In a unique approach, specioside underwent fungus-mediated biotransformation, producing nineteen different analogs. This study highlights the potential of fungal biotransformation in creating novel specioside derivatives, expanding its application spectrum in pharmaceutical and biological research (Cassemiro et al., 2021).

Anti-Inflammatory Potential

Specioside isolated from Tabebuia aurea demonstrated significant anti-inflammatory properties. This study focused on its effects on leucocyte recruitment in mice, providing insights into its potential therapeutic uses in treating inflammation-related disorders (Nocchi et al., 2020).

Quantum Chemical Studies

A study on specioside, alongside verminoside, involved quantum chemical calculations to explore their electronic and spectroscopic properties. This research provides a deeper understanding of the molecular characteristics of specioside, which is crucial for its application in medicinal chemistry (Saini et al., 2019).

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVKBJSSSJNCI-UIBFFPKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318410
Record name Specioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Specioside

CAS RN

72514-90-0
Record name Specioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72514-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Specioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Specioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Specioside
Reactant of Route 2
Specioside
Reactant of Route 3
Specioside
Reactant of Route 4
Specioside
Reactant of Route 5
Specioside
Reactant of Route 6
Specioside

Citations

For This Compound
306
Citations
J Asthana, AK Yadav, A Pant, S Pandey… - … and Physiology Part C …, 2015 - Elsevier
Specioside (6-O-coumaroylcatalpol) is an iridoid glucoside which possesses multifunctional activities viz. analgesic, antidyspeptic, astringent, liver stimulating and wound healing …
Number of citations: 44 www.sciencedirect.com
NS Cassemiro, LB Sanches, NN Kato, R Ruller… - Applied Microbiology …, 2021 - Springer
Iridoids are widely found from species of Bignoniaceae family and exhibit several biological activities, such as anti-inflammatory, antimicrobial, antioxidant, and antitumor. Specioside is …
Number of citations: 4 link.springer.com
SF El-Naggar, RW Doskotch - Journal of Natural Products, 1980 - ACS Publications
… The glycosidic linkage must be ß since emulsin cleaved specioside to give glucose. … from ethanol to give specioside hexaacetate as glistening needles: mp 174-175; [a]24D — …
Number of citations: 66 pubs.acs.org
SR Nocchi, NN Kato, JM de Almeida… - Revista Brasileira de …, 2020 - Springer
… aurea extracts are effective in reducing inflammation caused by snake venom, specioside, … activities of specioside. Thus, the present study aimed to isolate the specioside from the barks …
Number of citations: 4 link.springer.com
M Saini, R Sangwan, MF Khan, A Kumar, R Verma… - Heliyon, 2019 - cell.com
Two biologically important molecules specioside (SS) and verminoside (VS) have been isolated from the ethanolic extract of stem bark of Kigelia pinnata. We have explored the …
Number of citations: 7 www.cell.com
SC Garzón-Castaño, FJ Jiménez-González… - …, 2020 - ncbi.nlm.nih.gov
… An increase in the Nrf2 level in the cytoplasm after 4 hours of exposure to 2 μM specioside … both specioside and the extract. After 6 hours of stimulation, both the extract and specioside …
Number of citations: 1 www.ncbi.nlm.nih.gov
D Verçosa, VSS Zanuncio… - Brazilian Journal …, 2020 - ojs.brazilianjournals.com.br
… In this context, we investigated the variation of specioside in … : (1) The concentration of specioside of T. aurea differ between … affects the accumulation of the iridoid specioside? (3) What …
Number of citations: 1 ojs.brazilianjournals.com.br
FELN SHA'ABAN - 1979 - search.proquest.com
… 110 Saponification of specioside and isolation of trans-p-hydroxy-cinnamic acid. , , , , . , , , , 110 Isolation of Catal poside . . . . . . . . . . . . . 111 Acetylation of catalposide • • • • • • • • • • 111 …
Number of citations: 1 search.proquest.com
N Bharti, S Singh, F Naqvi, A Azam - Arkivoc, 2006 - academia.edu
… pinnata led us to the isolation of three known iridoids; specioside, verminoside and minecoside. Specioside, verminoside and minecoside were isolated earlier from root bark of K. …
Number of citations: 57 www.academia.edu
CM Compadre, JF Jauregui, PJ Nathan… - Planta …, 1982 - thieme-connect.com
… 6-0(p-coumaroyl)-catalpol (specioside) was isolated. Antimalarial … son with reported data for specioside as well as some … the first recently reported specioside from Catalpa speciosa [9]. …
Number of citations: 30 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.